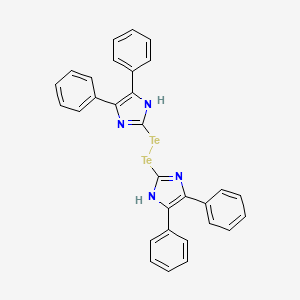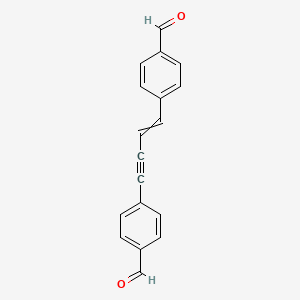![molecular formula C22H45BS B12545128 Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane CAS No. 661488-88-6](/img/structure/B12545128.png)
Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane is a chemical compound known for its unique structure and properties It is a borane derivative with a butylsulfanyl group attached to a dec-5-en-5-yl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane typically involves the reaction of a borane precursor with a suitable alkene and a thiol compound. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained. Commonly used solvents include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction may be catalyzed by transition metals such as palladium or platinum.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for commercial applications. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
化学反应分析
Types of Reactions
Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding alkane or thiol.
Substitution: The borane group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions may involve reagents such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alkanes or thiols. Substitution reactions can result in a variety of functionalized borane derivatives.
科学研究应用
Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.
Biology: The compound may be used in the study of biological systems, particularly in the investigation of boron-containing compounds’ interactions with biomolecules.
Medicine: Research into boron-containing compounds has shown potential in developing new drugs and therapeutic agents, particularly in cancer treatment.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane involves its interaction with molecular targets through its borane and butylsulfanyl groups. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The compound’s reactivity is influenced by the electronic and steric properties of its functional groups, which can affect its behavior in different chemical environments.
相似化合物的比较
Similar Compounds
- Dibutyl[6-(methylsulfanyl)dec-5-EN-5-YL]borane
- Dibutyl[6-(ethylsulfanyl)dec-5-EN-5-YL]borane
- Dibutyl[6-(propylsulfanyl)dec-5-EN-5-YL]borane
Uniqueness
Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane is unique due to its specific butylsulfanyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and applications in various fields, making it a valuable compound for research and industrial use.
属性
CAS 编号 |
661488-88-6 |
|---|---|
分子式 |
C22H45BS |
分子量 |
352.5 g/mol |
IUPAC 名称 |
dibutyl(6-butylsulfanyldec-5-en-5-yl)borane |
InChI |
InChI=1S/C22H45BS/c1-6-11-16-21(23(18-13-8-3)19-14-9-4)22(17-12-7-2)24-20-15-10-5/h6-20H2,1-5H3 |
InChI 键 |
VVYOSEXLKKGCPX-UHFFFAOYSA-N |
规范 SMILES |
B(CCCC)(CCCC)C(=C(CCCC)SCCCC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B12545059.png)



![4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4'-(nonyloxy)-1,1'-biphenyl](/img/structure/B12545086.png)
![[(3,5-Dinitrothiophen-2-yl)(5-nitrothiophen-2-yl)methylidene]propanedinitrile](/img/structure/B12545093.png)
![2-[3-(Phenoxymethyl)phenyl]sulfonylacetic acid](/img/structure/B12545098.png)
![N,N-Dimethyl-4-[2-(pyridin-4-yl)-1,3-oxazol-5-yl]aniline](/img/structure/B12545104.png)
![1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline](/img/structure/B12545106.png)
![2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one](/img/structure/B12545118.png)
![Diethyl [bis(4-methylphenyl)methyl]phosphonate](/img/structure/B12545119.png)
![(2S)-1-{(2R)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}azetidine-2-carboxylic acid](/img/structure/B12545122.png)

